synthesis of 1,1-Dioxo-1lambda6-benzothiophene-5-carbonitrile
synthesis of 1,1-Dioxo-1lambda6-benzothiophene-5-carbonitrile
An In-Depth Technical Guide to the Synthesis of 1,1-Dioxo-1λ⁶-benzothiophene-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Dioxo-1λ⁶-benzothiophene-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzothiophene-1,1-dioxide core is a bioisostere of indole and has been incorporated into a variety of biologically active molecules. The addition of a nitrile group at the 5-position provides a versatile handle for further functionalization, making this compound a valuable building block in the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of a reliable synthetic route to 1,1-Dioxo-1λ⁶-benzothiophene-5-carbonitrile, including detailed experimental protocols, mechanistic insights, and characterization data.
Overall Synthetic Strategy
The synthesis of 1,1-Dioxo-1λ⁶-benzothiophene-5-carbonitrile can be efficiently achieved through a two-stage process. The first stage involves the construction of the benzothiophene-5-carbonitrile core via a Sandmeyer reaction starting from 5-aminobenzothiophene. The second stage is the oxidation of the sulfur atom in the benzothiophene ring to the corresponding sulfone using a suitable oxidizing agent.
Part 1: Synthesis of Benzothiophene-5-carbonitrile via Sandmeyer Reaction
The Sandmeyer reaction is a classic and reliable method for the conversion of an aryl amine to an aryl nitrile.[1][2][3][4][5] This transformation proceeds through the formation of a diazonium salt, which is then displaced by a cyanide nucleophile, catalyzed by a copper(I) salt.[1]
Reaction Scheme
Mechanism of the Sandmeyer Reaction
The Sandmeyer reaction is initiated by the diazotization of the primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.[2] The resulting diazonium salt is a versatile intermediate. In the presence of a copper(I) salt, a single-electron transfer from Cu(I) to the diazonium salt occurs, leading to the formation of an aryl radical and the release of nitrogen gas. The aryl radical then reacts with the cyanide anion, and the copper(I) catalyst is regenerated.[3]
Detailed Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Aminobenzothiophene | 149.21 | 10.0 g | 0.067 mol |
| Concentrated HCl | 36.46 | 25 mL | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 5.0 g | 0.072 mol |
| Copper(I) Cyanide (CuCN) | 89.56 | 7.5 g | 0.084 mol |
| Sodium Cyanide (NaCN) | 49.01 | 1.0 g | 0.020 mol |
| Water (H₂O) | 18.02 | 200 mL | - |
| Toluene | 92.14 | 100 mL | - |
| Dichloromethane (CH₂Cl₂) | 84.93 | 150 mL | - |
| Anhydrous MgSO₄ | 120.37 | 10 g | - |
Procedure:
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Diazotization: In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 5-aminobenzothiophene (10.0 g, 0.067 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (100 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite (5.0 g, 0.072 mol) in water (25 mL) dropwise, maintaining the temperature below 5 °C.
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Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt solution is indicated by a clear solution.
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Cyanation: In a separate 1 L flask, dissolve copper(I) cyanide (7.5 g, 0.084 mol) and sodium cyanide (1.0 g, 0.020 mol) in water (75 mL) and toluene (100 mL).
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Warm the copper(I) cyanide solution to 60 °C.
-
Slowly and carefully add the cold diazonium salt solution to the warm copper(I) cyanide solution with vigorous stirring. Evolution of nitrogen gas will be observed.
-
After the addition is complete, heat the reaction mixture to 80 °C for 1 hour.
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Work-up and Purification: Cool the reaction mixture to room temperature and separate the organic layer.
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Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers, wash with water (100 mL) and brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure benzothiophene-5-carbonitrile.
Characterization of Benzothiophene-5-carbonitrile
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¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzothiophene ring system.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons and the nitrile carbon.
-
IR Spectroscopy: A strong absorption band around 2220-2230 cm⁻¹ is indicative of the C≡N stretching vibration.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of benzothiophene-5-carbonitrile (C₉H₅NS).
Part 2: Oxidation to 1,1-Dioxo-1λ⁶-benzothiophene-5-carbonitrile
The oxidation of the sulfur atom in the benzothiophene ring to a sulfone can be achieved using various oxidizing agents. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (mCPBA).[6]
Reaction Scheme
Mechanism of Oxidation
The oxidation of a sulfide to a sulfone with a peroxy acid like mCPBA proceeds through a two-step nucleophilic attack of the sulfur atom on the electrophilic oxygen of the peroxy acid. The first oxidation yields a sulfoxide intermediate, which is then further oxidized to the sulfone.
Detailed Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzothiophene-5-carbonitrile | 159.20 | 5.0 g | 0.031 mol |
| mCPBA (77%) | 172.57 | 15.6 g | ~0.069 mol |
| Dichloromethane (CH₂Cl₂) | 84.93 | 200 mL | - |
| Saturated NaHCO₃ solution | - | 100 mL | - |
| Saturated Na₂S₂O₃ solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous MgSO₄ | 120.37 | 10 g | - |
Procedure:
-
Reaction Setup: Dissolve benzothiophene-5-carbonitrile (5.0 g, 0.031 mol) in dichloromethane (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Oxidation: Add meta-chloroperoxybenzoic acid (mCPBA, 77%, 15.6 g, ~0.069 mol, 2.2 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction by adding saturated sodium bicarbonate solution (100 mL).
-
Separate the organic layer and wash it sequentially with saturated sodium thiosulfate solution (50 mL) to remove excess peroxide, water (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane, to yield pure 1,1-Dioxo-1λ⁶-benzothiophene-5-carbonitrile as a solid.
Characterization of 1,1-Dioxo-1λ⁶-benzothiophene-5-carbonitrile
-
¹H NMR: The proton signals are expected to shift downfield compared to the starting material due to the electron-withdrawing effect of the sulfone group.
-
¹³C NMR: The carbon signals will also show a downfield shift, particularly for the carbons adjacent to the sulfone group.
-
IR Spectroscopy: In addition to the nitrile peak around 2220-2230 cm⁻¹, strong absorption bands in the ranges of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ will be present, corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfone group.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the final product (C₉H₅NO₂S).
Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key IR Peaks (cm⁻¹) |
| Benzothiophene-5-carbonitrile | C₉H₅NS | 159.20 | ~2225 (C≡N) |
| 1,1-Dioxo-1λ⁶-benzothiophene-5-carbonitrile | C₉H₅NO₂S | 191.21 | ~2228 (C≡N), ~1320 (SO₂ asym), ~1140 (SO₂ sym) |
References
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 3. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 4. pharmdguru.com [pharmdguru.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities - PMC [pmc.ncbi.nlm.nih.gov]
